molecular formula C8H15N3O2 B8702013 L-Prolinamide, L-alanyl- CAS No. 61430-03-3

L-Prolinamide, L-alanyl-

Cat. No.: B8702013
CAS No.: 61430-03-3
M. Wt: 185.22 g/mol
InChI Key: OCUQILXOPJOUAM-WDSKDSINSA-N
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Description

L-Prolinamide, L-alanyl- is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of the chiral centers makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, L-alanyl- typically involves the reaction of a suitable pyrrolidine derivative with an appropriate aminopropanoyl compound. One common method is the reductive amination of pyrrolidine with 2-aminopropanoic acid derivatives under mild conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, L-alanyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of L-Prolinamide, L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    Proline: Another pyrrolidine derivative with similar structural features but different functional groups.

    Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the aminopropanoyl group.

Uniqueness

L-Prolinamide, L-alanyl- is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in stereoselective reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

61430-03-3

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C8H15N3O2/c1-5(9)8(13)11-4-2-3-6(11)7(10)12/h5-6H,2-4,9H2,1H3,(H2,10,12)/t5-,6-/m0/s1

InChI Key

OCUQILXOPJOUAM-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)N)N

Origin of Product

United States

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